Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate
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Description
“Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate” is a chemical compound with the molecular formula C16H16N2O5S and a molecular weight of 348.4 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate”. However, related compounds have been synthesized via Schiff bases reduction route2.Molecular Structure Analysis
The molecular structure of “Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate” is not explicitly available. However, it’s known that the compound contains a methoxyphenyl group, a methylene group, a hydrazino group, a sulfonyl group, and a benzoate group1.Chemical Reactions Analysis
Specific chemical reactions involving “Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate” are not available in the retrieved data. However, related compounds have shown various biological activities, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial3.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate” are not explicitly available in the retrieved data. However, it’s known that the compound has a molecular weight of 348.4 g/mol1.Safety And Hazards
Specific safety and hazard information for “Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate” is not available in the retrieved data.
Future Directions
The future directions for “Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate” could involve further research into its synthesis, chemical reactions, mechanism of action, and potential biological activities. This could lead to the development of new therapeutic agents or industrial chemicals.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate”. For a more comprehensive analysis, further research and expert consultation may be required.
properties
IUPAC Name |
methyl 2-[[(E)-(4-methoxyphenyl)methylideneamino]sulfamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-22-13-9-7-12(8-10-13)11-17-18-24(20,21)15-6-4-3-5-14(15)16(19)23-2/h3-11,18H,1-2H3/b17-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYAOMBTHRGTKK-GZTJUZNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate | |
CAS RN |
145865-87-8 |
Source
|
Record name | Benzoic acid, 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145865878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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